molecular formula C14H15BrN2O2 B2997389 4-[3-(4-Bromophenyl)propanoyl]morpholine-3-carbonitrile CAS No. 1394721-22-2

4-[3-(4-Bromophenyl)propanoyl]morpholine-3-carbonitrile

Cat. No.: B2997389
CAS No.: 1394721-22-2
M. Wt: 323.19
InChI Key: XNRAMYNZUQUDST-UHFFFAOYSA-N
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Description

4-[3-(4-Bromophenyl)propanoyl]morpholine-3-carbonitrile is a chemical compound with the molecular formula C14H15BrN2O2 It is characterized by the presence of a bromophenyl group, a propanoyl group, a morpholine ring, and a carbonitrile group

Properties

IUPAC Name

4-[3-(4-bromophenyl)propanoyl]morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c15-12-4-1-11(2-5-12)3-6-14(18)17-7-8-19-10-13(17)9-16/h1-2,4-5,13H,3,6-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRAMYNZUQUDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)CCC2=CC=C(C=C2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Bromophenyl)propanoyl]morpholine-3-carbonitrile typically involves the following steps:

    Bromination: The starting material, phenylpropanoic acid, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.

    Acylation: The brominated phenylpropanoic acid is then acylated with morpholine to form the morpholine derivative.

    Nitrile Formation: Finally, the nitrile group is introduced through a reaction with a suitable nitrile reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Bromophenyl)propanoyl]morpholine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.

Major Products

    Oxidation: Formation of bromophenylpropanoyl morpholine oxides.

    Reduction: Formation of 4-[3-(4-Bromophenyl)propanoyl]morpholine-3-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(4-Bromophenyl)propanoyl]morpholine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(4-Bromophenyl)propanoyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets. The bromophenyl group and the nitrile group play crucial roles in binding to target proteins and enzymes, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)morpholine
  • 4-(3-(3-Bromophenyl)propyl)morpholine
  • 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

4-[3-(4-Bromophenyl)propanoyl]morpholine-3-carbonitrile is unique due to the presence of both a morpholine ring and a carbonitrile group, which are not commonly found together in similar compounds. This unique combination of functional groups contributes to its distinct chemical and biological properties.

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